4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound with the molecular formula C₁₃H₆Cl₂F₅NO. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethyl group attached to a phenoxy aniline structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline involves several steps. One common method starts with the chlorination of p-Chlorobenzotrifluoride to form 3,4,5-Trichlorobenzotrifluoride and 3,4-Dichlorobenzotrifluoride. The latter is then subjected to fluoridization and ammoniation reactions to yield 2,6-dichloro-4-trifluoromethyl aniline . This intermediate can then be further reacted with appropriate reagents to introduce the difluoro and phenoxy groups, resulting in the final compound.
Analyse Chemischer Reaktionen
4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction:
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various coupling reactions.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is not well-documented. its chemical structure suggests that it may interact with various molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms and a trifluoromethyl group can influence its binding affinity and specificity towards different molecular targets.
Vergleich Mit ähnlichen Verbindungen
4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline can be compared with similar compounds such as:
2,6-Dichloro-4-(trifluoromethyl)aniline: This compound lacks the difluoro and phenoxy groups, making it less complex and potentially less reactive in certain chemical reactions.
4,5-Difluoro-2-nitroaniline: This compound has a nitro group instead of the phenoxy group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of multiple halogen atoms and a trifluoromethyl group, which imparts distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C13H6Cl2F5NO |
---|---|
Molekulargewicht |
358.09 g/mol |
IUPAC-Name |
4,5-dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H6Cl2F5NO/c14-6-3-10(21)11(4-7(6)15)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
InChI-Schlüssel |
BNNRCLNGCAAQLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2N)Cl)Cl)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.